molecular formula C13H16N2 B000676 Dexmedetomidine CAS No. 113775-47-6

Dexmedetomidine

Katalognummer: B000676
CAS-Nummer: 113775-47-6
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: CUHVIMMYOGQXCV-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexmedetomidine is a highly selective α2-adrenoceptor (α2-AR) agonist with sedative, analgesic, and anxiolytic properties. It exerts its effects by binding to α2-ARs in the locus coeruleus (central sedation) and spinal cord (analgesia), while preserving respiratory function . Approved for short-term ICU sedation and procedural anesthesia, this compound is distinguished by its "cooperative sedation" profile, allowing patients to remain rousable while maintaining hemodynamic stability . Its pharmacokinetics include a rapid distribution phase (6 minutes) and a terminal half-life of ~2 hours, with hepatic metabolism via glucuronidation and CYP2A6 .

Vorbereitungsmethoden

Resolution of Racemic Medetomidine

The resolution of racemic medetomidine into dexmedetomidine remains a foundational approach. The process begins with medetomidine, a racemic mixture, which undergoes chiral resolution to isolate the dextrorotatory enantiomer. A key patent (CN112194626A) outlines two synthetic routes for medetomidine synthesis, both involving Grignard reactions .

Route 1: 2,3-Dimethylaniline as Starting Material

In this pathway, 2,3-dimethylaniline is protected with triphenylmethyl to form an imine intermediate. Subsequent nucleophilic additions with 2,3-dimethylphenyl magnesium bromide and oxidation yield a ketone, which undergoes a second Grignard reaction with imidazole-derived reagents. Deprotection and reduction steps finalize medetomidine synthesis. However, this method suffers from high costs due to multiple Grignard reactions and expensive raw materials .

Route 2: 2,3-Dimethylbenzaldehyde as Starting Material

This alternative route employs 2,3-dimethylbenzaldehyde, which is similarly protected and subjected to Grignard reactions. The intermediate is oxidized and further functionalized before deprotection and reduction. While this route marginally reduces complexity, it still requires stringent temperature control (e.g., 33°C for precipitation) .

Resolution and Purification

Post-synthesis, this compound is resolved using L-tartaric acid in isopropanol. For example, heating this compound (2 g) and L-tartaric acid (0.8 g) in isopropanol (30 mL) at 70°C, followed by cooling to 10°C, yields this compound L-tartrate with ≤0.05% impurities . Final conversion to this compound hydrochloride involves neutralization with sodium hydroxide (0.1–0.15 g/mL) and salification with hydrogen chloride in ethyl acetate, achieving a purity of ≥99.9% .

Key Data:

ParameterValue
Yield (L-tartrate)39.09% (crude)
Purity (HCl salt)≥99.9%
Temperature Range10–80°C

Asymmetric Hydrogenation of Methylene Derivatives

A breakthrough method (US11718586B2) employs asymmetric hydrogenation to directly synthesize this compound with high enantiomeric excess (ee). The process avoids racemic resolution by utilizing a chiral catalyst, such as formula (A'), which induces stereoselectivity during hydrogenation .

Synthetic Pathway

The methylene precursor (Formula II) undergoes hydrogenation under 8–12 bars of H₂ in methanol at 50°C. The chiral catalyst enables ee values of 70–90%, which are enhanced to ≥99.95% via recrystallization . Subsequent salification with HCl in ethanol yields this compound hydrochloride.

Reaction Conditions:

  • Solvent: Methanol (45 L/kg precursor)

  • Catalyst: Chiral Ru complex (Formula A')

  • Pressure: 10 bars H₂

  • Temperature: 50°C

Enantiomeric Enrichment

Post-hydrogenation, the product is dissolved in ethanol, seeded with pure this compound, and cooled to 20–25°C. This step reduces levomedetomidine content to ≤0.1%, as verified by chiral HPLC .

Key Data:

ParameterValue
Initial ee70–90%
Final ee≥99.95%
Yield (HCl salt)85–92%

Ionic Liquid-Mediated Coupling

The CN106588778A patent introduces a green chemistry approach using ionic liquids to facilitate the coupling of 1-(1-halogenated ethyl)-2,3-dimethylbenzene with 4-cyanoimidazole . This method reduces reaction time and improves atom economy.

Reaction Mechanism

The NH group of 4-cyanoimidazole is deprotonated using AlMgHal₃, forming a magnesium intermediate that reacts with the halogenated benzene derivative. Reprotonation and resolution with D-tartaric acid yield this compound with ≤0.1% impurities .

Advantages:

  • Solvent: Ionic liquids (e.g., [BMIM]BF₄)

  • Reaction Time: 4–6 hours (vs. 12+ hours conventionally)

  • Yield: 78–85%

Comparative Analysis of Methods

MethodEnantiomeric Excess (%)StepsCost EfficiencyEnvironmental Impact
Racemic Resolution ≥99.97–9LowModerate (solvents)
Asymmetric Hydrogenation ≥99.954–5HighLow (fewer steps)
Ionic Liquid Coupling ≥99.95–6ModerateLow (green solvents)

Industrial Scalability Considerations

The asymmetric hydrogenation method (US11718586B2) is most viable for large-scale production due to its minimal steps and high ee. In contrast, racemic resolution’s reliance on Grignard reagents increases costs and waste . Ionic liquid methods, while eco-friendly, require specialized infrastructure for solvent recovery .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):

Friedel-Crafts Alkylation

  • Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).
  • Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.
  • Conditions : 0–10°C, 15–24 hours.
  • Yield : 35–44% after resolution ( ).

Reaction Scheme :C6H5Cl+C5H9N2SiTiCl4/CH2Cl2Medetomidine Racemic  DDTAThis compound\text{C}_6\text{H}_5\text{Cl}+\text{C}_5\text{H}_9\text{N}_2\text{Si}\xrightarrow{\text{TiCl}_4/\text{CH}_2\text{Cl}_2}\text{Medetomidine Racemic }\xrightarrow{\text{ DDTA}}\text{this compound}

Chiral Resolution

  • Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].
  • Solvent System : Isopropanol-water (1:1 v/v).
  • Yield : 44% enantiomeric excess ( ).

Prodrug Modifications

This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):

Functional Group Modifications

Prodrug TypeFunctional GroupMetabolic Time (Plasma)Molecular Efficiency (%)
Ester Acetyl5–30 min98–107
Carbonate Ethyl carbonate2–15 min102–109
Carbamate Methyl carbamate>15 min89–94
Phosphate Phosphate ester>1 hour76–82
  • Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).
  • Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).

Metabolic Pathways

This compound undergoes extensive hepatic biotransformation ( ):

Primary Metabolic Reactions

  • Glucuronidation :
    • Enzyme : UGT2B10/UGT1A4.
    • Metabolite : N-glucuronide (34% of urinary excretion).
  • Oxidation :
    • Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).
    • Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.
  • Excretion :
    • Urine : 95% (as metabolites).
    • Feces : 4% ( ).

Half-Life Data

PopulationDistribution Half-LifeTerminal Half-Life
Healthy Adults6 min2.1–3.1 hours
ICU PatientsVariable2.2–3.7 hours

pH-Dependent Hydrolysis

  • Optimal Stability : pH 4.5–7.0 ( ).
  • Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).

Thermal Stability

  • Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).
  • Storage : Stable at 25°C in aqueous solution for 24 hours ( ).

Salt Formation

This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:

  • Synthesis : Salification with HCl in ethanol/THF ( ).
  • Yield : 91.5% after recrystallization ( ).
  • Properties :
    • Molecular Weight : 236.7 g/mol.
    • Solubility : Freely soluble in water (1% solution pH 4.3) ( ).

Reactivity with Biomolecules

  • Protein Binding : 94% (primarily albumin) ( ).
  • Drug-Drug Interactions : Minimal displacement with warfarin, digoxin, or lidocaine ( ).

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .

Sedation in Intensive Care Units (ICUs)

  • Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
  • Benefits :
    • Reduced duration of mechanical ventilation.
    • Lower incidence of delirium and agitation.
    • Minimal respiratory depression compared to traditional sedatives .

Perioperative Use

  • Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
  • Benefits :
    • Effective in managing postoperative pain when used as an adjunct to opioids.
    • Decreased postoperative nausea and vomiting (PONV) .

Analgesic Properties

  • Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
  • Benefits :
    • Provides effective analgesia with a favorable side effect profile.
    • Can enhance the effects of regional anesthesia techniques .

Pediatric Applications

  • Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
  • Benefits :
    • Anxiolytic effects make it suitable for children who may experience distress during procedures .

Case Study 1: this compound in Awake Craniotomy

In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .

Case Study 2: ICU Sedation Protocol

A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .

Data Summary

Application AreaKey BenefitsClinical Evidence
ICU SedationReduced duration of ventilation; lower deliriumStudies show significant improvements in outcomes
Perioperative SedationDecreased PONV; effective pain managementSupported by various clinical trials
Pediatric SedationEffective anxiolysis; improved procedural comfortPositive outcomes reported in pediatric studies
Analgesic AdjunctOpioid-sparing; enhanced analgesic effectsEvidence from surgical settings supports efficacy

Wirkmechanismus

Dexmedetomidine exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to inhibition of norepinephrine release, resulting in sedation, analgesia, and anxiolysis. The primary molecular targets are the alpha-2 receptors located in the locus coeruleus, which play a crucial role in regulating sleep and arousal .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Efficacy in Sedation and Analgesia

Table 1: Comparative Efficacy of Dexmedetomidine vs. Other Sedatives

Compound Key Findings vs. This compound Reference
Midazolam Lower SpO₂ post-extubation; higher risk of hyperglycemia and VAP in ICU patients
Propofol Increased VAP risk and mortality in mechanical ventilation; no difference in intraoperative BDNF modulation
Remifentanil Significant respiratory depression (↓ respiratory rate, ↑ apnea episodes)
Fentanyl Inferior postoperative analgesia duration when used as a ropivacaine adjuvant
Sufentanil Higher VAS scores in epidural labor analgesia compared to this compound-ropivacaine combos
  • Mechanistic Advantages : this compound reduces restlessness (OR 0.15 vs. controls) when combined with propofol or midazolam and mimics natural sleep patterns by activating ventrolateral preoptic nucleus (VLPO) pathways .
  • Analgesia : In epidural labor analgesia, this compound-ropivacaine combinations reduced VAS scores within 2 hours post-administration vs. ropivacaine-sufentanil (p < 0.01) .

Table 2: Adverse Effect Profile Comparison

Parameter This compound Midazolam/Propofol Remifentanil
Bradycardia ↑ Risk (OR 7.15) No significant difference Not reported
Hypoxia No increased risk Higher incidence in prolonged sedation Severe desaturation episodes
VAP Risk Lower vs. midazolam/propofol (RR 0.62) Higher (RR 1.38–1.45) Not applicable
Hyperglycemia Neutral effect ↑ Incidence in surgical patients Not reported
  • Bradycardia : this compound’s α2-AR agonism reduces sympathetic outflow, increasing bradycardia risk (OR 7.15), but this may reflect attenuated physiological stress .

Clinical Scenarios and Outcomes

  • Mechanical Ventilation: this compound monotherapy reduced in-hospital mortality (RR 0.72) and MV duration vs. midazolam/propofol .
  • Neuroprotection : Increased plasma BDNF levels post-carotid endarterectomy (p < 0.05), suggesting neuroprotective effects absent in propofol .
  • Obstetrics : this compound-ropivacaine combinations shortened sensory block onset by 8–12 minutes vs. ropivacaine alone (p < 0.001) .

Biologische Aktivität

Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:

  • Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
  • Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
  • Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .

Biological Effects

The biological effects of this compound encompass a wide range of physiological responses:

  • Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
  • Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
  • Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .

Case Studies and Clinical Applications

Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:

  • Postoperative Pain Management :
    • A randomized controlled trial demonstrated that patients receiving this compound required significantly lower doses of opioids post-surgery compared to those receiving standard analgesics alone. This finding supports its role as an adjunctive agent in multimodal analgesia strategies .
  • Neuropathic Pain Relief :
    • In a study involving patients with chronic neuropathic pain, this compound infusion resulted in significant pain reduction, attributed to its action on α2 receptors within the spinal cord .
  • Sepsis Management :
    • Clinical observations suggest that this compound can decrease inflammatory markers in septic patients, potentially improving outcomes by mitigating systemic inflammatory responses .

Summary of Research Findings

Study FocusKey FindingsReference
Neuroprotective EffectsReduced neuronal apoptosis; enhanced survival pathways
Sedation EfficacyLower opioid consumption post-surgery
Anti-inflammatory ActionDecreased inflammatory mediators in sepsis
Cardiovascular StabilityFewer adverse cardiovascular events during sedation

Q & A

Basic Research Questions

Q. How should researchers design experiments to compare dexmedetomidine’s efficacy with other sedatives (e.g., midazolam) in clinical studies?

  • Methodological Answer : Utilize randomized controlled trials (RCTs) with double-blind protocols to minimize bias. Include standardized endpoints such as sedation depth (e.g., Richmond Agitation-Sedation Scale), hemodynamic stability (mean arterial pressure, heart rate), and recovery times. Stratify participants by age, comorbidities, or surgical type to control confounding variables. For meta-analyses, follow PRISMA guidelines, prioritize studies with low heterogeneity (I² < 50%), and use fixed-effect models for pooled estimates .

Q. What are the standard protocols for dosing this compound in preclinical and clinical studies?

  • Methodological Answer : In preclinical models (e.g., rodents), use dose ranges of 0.1–1 µM for in vitro neuroprotection studies and 0.3–333.3 µg/kg for behavioral assays . For human trials, start with FDA-approved ICU sedation doses (0.2–1.4 µg/kg/h) and titrate based on hemodynamic responses. Validate plasma concentrations via HPLC or LC-MS/MS, targeting 0.5–8.0 ng/ml for dose-response analyses .

Q. How can researchers address this compound’s biphasic hemodynamic effects in experimental designs?

  • Methodological Answer : Predefine monitoring intervals (e.g., every 10–15 minutes) for blood pressure, cardiac output, and vascular resistance during infusion. Use repeated-measures ANOVA to track temporal changes and categorize responses into low-dose (0.5–1.2 ng/ml) vs. high-dose (>3.2 ng/ml) phases. Adjust statistical models to account for non-linear trends .

Advanced Research Questions

Q. What strategies mitigate inter-individual variability in this compound’s sedative and anxiogenic effects in animal models?

  • Methodological Answer : Implement crossover designs to control for genetic variability in α2-adrenergic receptor binding . Use multivariate analysis (e.g., principal component analysis) to cluster behavioral phenotypes (e.g., locomotion, anxiety-related exploration) and correlate them with pharmacokinetic (PK) parameters. Strain-specific dose adjustments (e.g., lower doses for C57BL/6 mice) may improve reproducibility .

Q. How can population pharmacokinetic-pharmacodynamic (PK-PD) models enhance this compound dosing in critically ill patients?

  • Methodological Answer : Develop nonlinear mixed-effects models (NONMEM) using data from subpopulations (e.g., pediatric vs. adult, renal impairment). Incorporate covariates like albumin levels, body weight, and organ dysfunction. Validate models with bootstrapping and visual predictive checks. PD endpoints should include sedation scores and biomarker correlations (e.g., IL-6 for inflammation) .

Q. What statistical methods resolve contradictions in this compound’s neuroprotective outcomes across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding factors (e.g., anesthesia type, surgical stress). For meta-analyses, subgroup by surgical context (cardiac vs. non-cardiac) and assay type (MMSE vs. MoCA). Use meta-regression to explore dose-dependent effects on inflammatory markers (IL-6, TNF-α) .

Q. How do researchers evaluate this compound’s impact on uterine smooth muscle contraction in mechanistic studies?

  • Methodological Answer : Employ ex vivo myometrial strip assays with oxytocin-induced contractions. Calculate effective concentrations (EC₅–EC₉₅) via Probit analysis and compare dose-response curves. Normalize data to baseline tension and use Kruskal-Wallis tests for non-parametric comparisons .

Q. What ethical and methodological considerations apply to human studies on this compound’s long-term cognitive effects?

  • Methodological Answer : Design longitudinal RCTs with pre-specified cognitive batteries (e.g., MMSE, Trail Making Test) at 1-, 6-, and 12-month intervals. Include sham controls for intrathecal administration and adjust for baseline cognitive status. Obtain informed consent with explicit disclosure of sedation-related amnesia risks .

Q. Data Analysis and Reporting

Q. How should researchers standardize reporting of this compound’s hemodynamic outcomes in manuscripts?

  • Methodological Answer : Adhere to CONSORT guidelines for clinical trials and ARRIVE for preclinical studies. Report mean ± SD for continuous variables (e.g., MAP, HR) and absolute risk reductions for binary outcomes (e.g., POCD incidence). Use forest plots in meta-analyses to visualize heterogeneity and funnel plots to assess publication bias .

Q. What tools validate this compound’s neuroprotective mechanisms in vitro?

  • Methodological Answer : Combine LDH/CCK-8 assays for cell viability with TUNEL staining for apoptosis quantification. Perform Western blotting for Hsp90/AKT pathway activation and use siRNA knockdown to confirm target specificity. Normalize data to vehicle-treated controls and report effect sizes (Cohen’s d) .

Eigenschaften

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113775-47-6
Record name Dexmedetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113775-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmedetomidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.